Spinosyn D 17-pseudoaglycone

Insecticide resistance monitoring Mode of action studies Reference standards

Spinosyn D 17-pseudoaglycone (CAS 131929-55-0) is the selective acid hydrolysis product of spinosyn D lacking the forosamine moiety, resulting in >80-fold reduced insecticidal activity. This makes it the definitive negative control for spinosyn mode-of-action studies and an essential marker for forced degradation/stability-indicating method development. Supplied with comprehensive characterization and potential USP/EP traceability, it directly supports ANDA filing, AMV, and QC workflows for spinosad-based formulations. Choose this reference standard where compound-specific acid lability differentiates it from the spinosyn A analog.

Molecular Formula C34H52O9
Molecular Weight 604.8 g/mol
CAS No. 131929-55-0
Cat. No. B3026167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinosyn D 17-pseudoaglycone
CAS131929-55-0
Molecular FormulaC34H52O9
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
InChIInChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1
InChIKeyPGGPPEHRBUYMQU-QEGHUGIASA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spinosyn D 17-Pseudoaglycone (CAS 131929-55-0): Procurement Guide for Research and Analytical Applications


Spinosyn D 17-pseudoaglycone (CAS 131929-55-0) is an acid degradation product of the minor insecticide spinosyn D, produced via selective hydrolysis of the forosamine saccharide at the 17-position [1]. Unlike its parent compound, this pseudoaglycone exhibits markedly reduced insecticidal activity due to the absence of the forosamine moiety essential for potent nAChR agonism . This derivative is primarily utilized as a high-purity reference standard in analytical chemistry for method development, validation, and quality control of spinosyn-based formulations [2].

Why Spinosyn D 17-Pseudoaglycone Cannot Be Interchanged with Spinosyn D or Aglycone Analogs


Within the spinosyn class, the presence and nature of glycosidic moieties dictate biological activity and physicochemical behavior. The forosamine sugar at the 17-position is critical for insecticidal potency; its removal yields the 17-pseudoaglycone with >80-fold reduction in activity [1]. Furthermore, the 17-pseudoaglycone of spinosyn D exhibits unique acid lability, undergoing decomposition under conditions where the spinosyn A analog remains stable [2]. These structural distinctions mandate compound-specific procurement for applications where either an inactive reference standard is required or where acid sensitivity influences handling protocols.

Quantitative Differentiation of Spinosyn D 17-Pseudoaglycone (CAS 131929-55-0) from Structural Analogs


Insecticidal Activity: >80-Fold Reduction in Potency vs. Parent Spinosyn D

Spinosyn D 17-pseudoaglycone lacks the forosamine sugar and consequently exhibits negligible insecticidal activity compared to spinosyn D. Against H. virescens (tobacco budworm) neonate larvae, spinosyn D has an LD50 of 0.8 ppm [1]. In contrast, spinosyn D 17-pseudoaglycone is not lethal at concentrations up to 64 ppm .

Insecticide resistance monitoring Mode of action studies Reference standards

Acid Stability: Differential Decomposition Susceptibility vs. Spinosyn A 17-Pseudoaglycone

Under more vigorous acidic hydrolysis conditions required to remove the tri-O-methylrhamnose sugar, spinosyn D 17-pseudoaglycone undergoes decomposition, whereas the corresponding spinosyn A 17-pseudoaglycone remains intact [1].

Degradation kinetics Forced degradation studies Stability-indicating assays

Analytical Reference Standard: Regulatory-Grade Characterization for QC/AMV

Spinosyn D 17-pseudoaglycone is supplied with comprehensive characterization data compliant with regulatory guidelines, enabling its use as a reference standard in analytical method development, validation (AMV), and quality control (QC) for spinosad products .

Method validation Quality control Reference standards

Optimal Application Scenarios for Spinosyn D 17-Pseudoaglycone (CAS 131929-55-0) Based on Verified Evidence


Inactive Control in Insecticide Bioassays

As an analog lacking the critical forosamine moiety, spinosyn D 17-pseudoaglycone exhibits >80-fold reduced potency compared to spinosyn D (LD50 >64 ppm vs. 0.8 ppm) [1]. This property makes it an ideal negative control in studies investigating spinosyn mode of action or resistance mechanisms, ensuring observed effects are not due to residual insecticidal activity.

Forced Degradation Marker in Spinosad Stability Studies

The differential acid lability of spinosyn D 17-pseudoaglycone, which decomposes under conditions that do not affect spinosyn A 17-pseudoaglycone [2], positions this compound as a specific marker for monitoring acid-catalyzed degradation pathways in spinosad formulations. Its presence or absence in stressed samples can inform stability-indicating method development.

Certified Reference Standard for Analytical Method Validation

Supplied with comprehensive characterization data and potential USP/EP traceability , spinosyn D 17-pseudoaglycone is directly applicable to AMV, QC, and ANDA filing requirements for spinosad-based products. Its use as a calibrated reference standard ensures accuracy and reproducibility in HPLC, LC-MS, and other quantitative analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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